molecular formula C14H22O3S B14724282 Octyl benzenesulfonate CAS No. 13149-99-0

Octyl benzenesulfonate

Cat. No.: B14724282
CAS No.: 13149-99-0
M. Wt: 270.39 g/mol
InChI Key: GVMDZMPQYYHMSV-UHFFFAOYSA-N
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Description

It belongs to the class of benzoic acid esters, characterized by a benzene ring linked to a carboxylate ester group with an octyl chain . Structurally, it is represented as C₆H₅COO(CH₂)₇CH₃.

Properties

CAS No.

13149-99-0

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

octyl benzenesulfonate

InChI

InChI=1S/C14H22O3S/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3

InChI Key

GVMDZMPQYYHMSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl benzenesulfonate can be synthesized through the sulfonation of octylbenzene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the benzene ring by the sulfonic acid group. The general reaction is as follows:

C6H5C8H17+H2SO4C6H4(SO3H)C8H17+H2OC_6H_5C_8H_{17} + H_2SO_4 \rightarrow C_6H_4(SO_3H)C_8H_{17} + H_2O C6​H5​C8​H17​+H2​SO4​→C6​H4​(SO3​H)C8​H17​+H2​O

This reaction is typically carried out under controlled temperature conditions to prevent over-sulfonation and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of octyl benzenesulfon

Chemical Reactions Analysis

Chemical Profile of Octyl Benzenesulfonate

This compound (C₁₄H₂₂O₃S) is a sulfonate ester consisting of a benzene ring substituted with an octyl group and a sulfonic acid moiety. Key structural and chemical properties include:

Property Details
Molecular Formula C₁₄H₂₂O₃S
Molecular Weight 270.39 g/mol
Synonyms 3-octylbenzenesulfonic acid, octylbenzenesulphonic acid
Structure Benzene ring with an octyl chain at the para position and a sulfonic acid group

Reaction Mechanisms with Nucleophiles

This compound undergoes two primary reactions with nucleophiles like lithium diethylamide (Et₂NLi):

SN2 Substitution

  • Mechanism : A disolvated monomer transition state involving chelation of the sulfonate group, leading to nucleophilic attack at the alkyl carbon .

  • Kinetics : Rate constants (k alk) are influenced by solvation. The reaction is minor compared to N-sulfonation but follows a cyclic transition structure .

N-Sulfonation

  • Mechanism : Dominant reaction involving a disolvated-dimer transition structure with a bicyclo[3.1.1] geometry .

  • Kinetics : Rate constants (k sulf) are highly sensitive to THF concentration, with N-sulfonation favored at low THF levels .

Comparison of SN2 and N-Sulfonation

Parameter SN2 Substitution N-Sulfonation
Transition State Disolvated monomer, chelated sulfonate Disolvated dimer, bicyclo[3.1.1] structure
THF Sensitivity Minimal solvent effectStrongly promoted at low THF concentrations
Product N-alkylated species (e.g., 7 , 8 ) N-sulfonated species (e.g., 5 , 6 )

Degradation Pathways

This compound undergoes desulfonation under microbial conditions:

  • Desulfonation : Bacterial cultures remove one sulfonate group per molecule, yielding desulfonated intermediates .

  • Biodegradation : Metabolized via ω-oxygenation and β-oxidation, forming complex mixtures of disulfodiphenylether carboxylates (DSDPECs) .

Environmental and Toxicological Considerations

  • Metabolism : Readily absorbed and metabolized in humans, with no evidence of neurotoxicity or genotoxicity .

  • Excretion : Rapid excretion without tissue accumulation .

  • Ecotoxicology : Low environmental persistence due to biodegradation and sorption to wastewater sludge .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Practically insoluble in water due to its hydrophobic octyl chain .
  • Chemical Behavior : Extremely weak basicity (near-neutral pH) .
  • Applications : Used as a flavoring agent in foods (e.g., lemon balm) and fragrances due to its balsamic and fruity aroma .

Comparison with Similar Compounds

The following analysis compares octyl benzoate with structurally or functionally related compounds, including aliphatic esters, branched/straight-chain benzoates, and other octyl derivatives, based on the provided evidence.

Aliphatic Esters

Octyl Acetate and Octyl Butyrate

  • Chemical Structure :
    • Octyl acetate: CH₃COO(CH₂)₇CH₃.
    • Octyl butyrate: CH₃(CH₂)₂COO(CH₂)₇CH₃.
  • Key Differences :
    • Functional Group : Aliphatic esters (acetate/butyrate) vs. aromatic benzoate .
    • Applications :
  • Octyl acetate and butyrate are prevalent in essential oils (e.g., ZaeM, ZaeF) and contribute to fruity flavors .
  • Octyl benzoate is more specialized in balsamic flavoring .
    • Yield Variability : Plant-derived octyl esters (e.g., in ZaeM) show higher yields of aliphatic esters compared to benzoates .

b. n-Octanol

  • Role : A precursor for ester synthesis (e.g., octyl benzoate) .
  • Polarity : More hydrophilic than octyl benzoate, enabling use in solvents and surfactants.

Benzoate Esters

Methyl Benzoate (CAS 93-58-3) and Isopropyl Benzoate (CAS 939-48-0)

  • Structural Comparison :
    • Methyl benzoate: Short-chain (C1) ester.
    • Isopropyl benzoate: Branched-chain ester.
    • Octyl benzoate: Long straight-chain ester.
  • Applications :
    • Methyl benzoate: Common in perfumes and pesticides.
    • Octyl benzoate: Preferred in food flavoring due to its mild volatility and stability .

b. Unsaturated Benzoates

  • Example : cis-3-Hexenyl benzoate (CAS 25152-85-6).
  • Key Difference: Unsaturated hexenyl chain enhances reactivity and green, leafy aroma, contrasting with octyl benzoate’s fruity notes .

Thioether Esters

2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester

  • Structure : Contains a sulfur atom (thioether) and nitro group.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., sodium trifluoroacetate), unlike octyl benzoate’s direct use in flavoring .
  • Cost : High commercial price (€563/10mg) due to niche applications .

Data Tables

Table 1: Key Properties of Selected Esters

Compound Solubility in Water Primary Applications CAS # Source
Octyl benzoate Insoluble Food flavoring, fragrances -
Methyl benzoate Slightly soluble Perfumes, pesticides 93-58-3
Octyl acetate Insoluble Essential oils, solvents -
cis-3-Hexenyl benzoate Low solubility Floral fragrances 25152-85-6

Table 2: Yield in Natural Sources (Essential Oils)

Compound Natural Source Relative Abundance
Octyl acetate ZaeM High
Octyl butyrate ZaeF Moderate
β-Caryophyllene ZaeKh High
Octyl benzoate Lemon balm Trace

Research Findings and Limitations

  • Octyl Benzoate vs. Aliphatic Esters : The longer alkyl chain in octyl benzoate reduces volatility compared to octyl acetate, making it suitable for sustained-release flavoring .
  • Regulatory Status : Benzoates (e.g., methyl benzoate) are widely regulated in cosmetics, whereas octyl derivatives face fewer restrictions .
  • Gaps in Evidence: No data on octyl benzenesulfonate (a sulfonate ester) was found in the provided sources.

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